1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea
Overview
Description
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to two aromatic rings: one substituted with a chlorine atom at the meta position and the other with two methyl groups at the ortho and para positions
Preparation Methods
The synthesis of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea typically involves the reaction of 3-chloroaniline with 2,4-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction conditions often include the use of a solvent like dichloromethane or toluene and a base such as triethylamine to facilitate the formation of the urea linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound may be studied for its potential biological activity, including its effects on enzymes, receptors, or other biological targets.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.
Industry: It can be used in the production of polymers, resins, or other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic processes, or other cellular functions. Detailed studies are required to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-(2,4-dimethylphenyl)urea can be compared with other similar compounds, such as:
1-(3-Chlorophenyl)-3-phenylurea: Lacks the methyl groups on the aromatic ring, which may affect its chemical reactivity and biological activity.
1-(2,4-Dimethylphenyl)-3-phenylurea: Lacks the chlorine atom, which can influence its electronic properties and reactivity.
1-(3-Chlorophenyl)-3-(4-methylphenyl)urea: Has a different substitution pattern on the aromatic ring, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics compared to other related compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O/c1-10-6-7-14(11(2)8-10)18-15(19)17-13-5-3-4-12(16)9-13/h3-9H,1-2H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAMFYSLJZNYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283847 | |
Record name | 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13208-28-1 | |
Record name | NSC33742 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33742 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-chlorophenyl)-3-(2,4-dimethylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10283847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-CHLOROPHENYL)-3-(2,4-XYLYL)UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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